[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
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Overview
Description
The compound “[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Indene Core: This might involve cyclization reactions starting from simpler aromatic compounds.
Introduction of Silyl Groups: The tert-butyl(dimethyl)silyl groups can be introduced using silylation reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Deuteration: The incorporation of deuterium atoms can be achieved using deuterated reagents or through catalytic hydrogen-deuterium exchange reactions.
Formation of Double Bonds: This can be achieved through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to ensure high yield and purity. This might involve:
Catalysis: Using specific catalysts to improve reaction efficiency.
Purification: Techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silyl ether groups.
Reduction: Reduction reactions could target the double bonds or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Bases and Acids: For facilitating substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology and Medicine
Drug Development:
Biological Studies: Could be used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Catalysis: The compound or its derivatives might serve as catalysts in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance:
In Biological Systems: It might interact with specific enzymes or receptors, influencing biochemical pathways.
In Catalysis: It could facilitate certain reactions by providing an active site for the reactants.
Comparison with Similar Compounds
Similar Compounds
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane: Other compounds with similar silyl groups or deuterium labeling.
Complex Organic Molecules: Compounds with multiple stereocenters and functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple stereocenters, deuterium labeling, and silyl groups, which can impart unique chemical and physical properties.
Properties
Molecular Formula |
C42H80O3Si3 |
---|---|
Molecular Weight |
723.4 g/mol |
IUPAC Name |
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C42H80O3Si3/c1-31(21-19-27-41(9,10)45-46(12,13)14)36-25-26-37-33(22-20-28-42(36,37)11)23-24-34-29-35(43-47(15,16)39(3,4)5)30-38(32(34)2)44-48(17,18)40(6,7)8/h23-24,31,35-38H,2,19-22,25-30H2,1,3-18H3/b33-23+,34-24-/t31-,35-,36-,37+,38+,42-/m1/s1/i9D3,10D3 |
InChI Key |
CHTVPUCBCKQIST-UIHXSJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)(C([2H])([2H])[2H])O[Si](C)(C)C |
Canonical SMILES |
CC(CCCC(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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